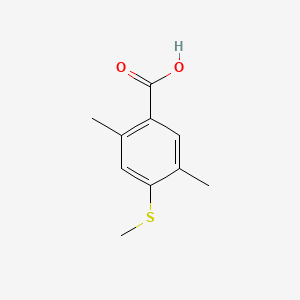
2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4,5-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biological molecules. The dioxolane ring may also play a role in its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(2-bromo-4,5-dichlorophenyl)ethanone
- (2-Bromo-4,5-dichlorophenyl)hydrazine
- N-(2-Bromo-4,5-dichlorophenyl)acetamide
Uniqueness
2-(2-Bromo-4,5-dichlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine, chlorine, and dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H7BrCl2O2 |
|---|---|
Peso molecular |
297.96 g/mol |
Nombre IUPAC |
2-(2-bromo-4,5-dichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7BrCl2O2/c10-6-4-8(12)7(11)3-5(6)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Clave InChI |
WDOPZOISEAGLKN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=C(C=C2Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


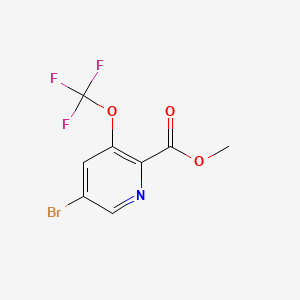
![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
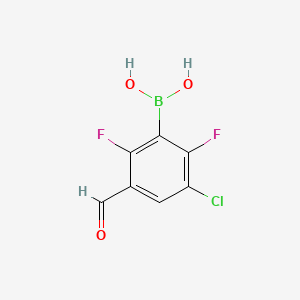
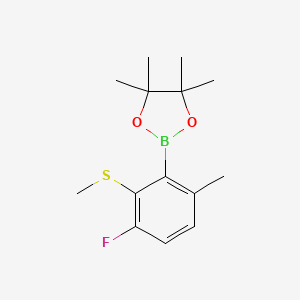
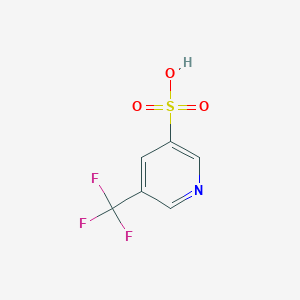
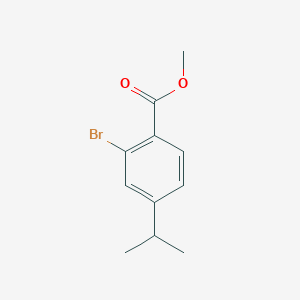

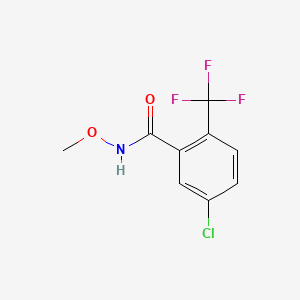
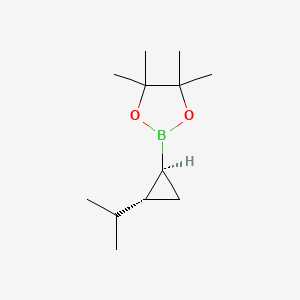
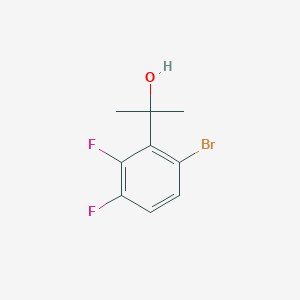
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
